N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c18-14-7-3-12(4-8-14)10-16(20)19-11-17(21,13-5-6-13)15-2-1-9-22-15/h1-4,7-9,13,21H,5-6,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPBQZSJWSICIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CC2=CC=C(C=C2)F)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl bromide in the presence of a strong base.
Attachment of the fluorophenyl group: This can be done using a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of furan derivatives on biological systems.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The cyclopropyl and fluorophenyl groups can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on molecular features, synthetic pathways, physical properties, and biological activities.
2-{(4-Fluorophenyl)methylamino}-N-[(furan-2-yl)methyl]acetamide
- Structure: Shares the 4-fluorophenyl and furan groups but replaces the cyclopropyl-hydroxyethyl chain with a propargylamino-furanmethyl substituent.
- Molecular Weight: 379.38 g/mol (vs.
- Relevance : The propargyl group may enhance reactivity in click chemistry or metabolic stability compared to the cyclopropyl-hydroxyethyl chain .
2-(4-Fluorophenyl)-N-((4-fluorophenyl)carbamoyl)acetamide (Compound 1c)
- Structure : Contains dual 4-fluorophenyl groups linked via a carbamoyl bridge, lacking the cyclopropyl and furan moieties.
- Key Difference : The carbamoyl group may reduce lipophilicity compared to the hydroxyethyl-furan substituent in the target compound.
(E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide (AIFPA)
- Structure: Features an acryloyloxy imino group instead of the cyclopropyl-furan-hydroxyethyl chain.
- Synthesis: Prepared via condensation of (E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide with acrylic acid at 60°C for 2 hours, yielding a polymerizable intermediate .
- Physical Properties : Forms a brownish sticky amidoester, contrasting with the likely crystalline nature of the target compound due to its hydroxyl and cyclopropyl groups.
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (III-38)
- Structure : Incorporates a cyclohexyl group and a branched N-propylacetamido chain, diverging from the furan and hydroxyethyl motifs.
- Synthesis : Achieved via a multicomponent reaction with 81% yield, indicating efficient synthetic scalability compared to the target compound’s unmentioned pathway .
- Physical Properties : Melting point of 150–152°C, suggesting higher thermal stability than the target compound, which may have a lower melting point due to its hydroxyl group.
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide
- Structure : Replaces the cyclopropyl-furan-hydroxyethyl chain with a benzothiazole ring.
- Biological Implications: Benzothiazole derivatives are known for antimicrobial and antitumor activities, implying that the target compound’s furan group may offer distinct electronic or steric effects .
2-Chloro-N-(4-fluorophenyl)acetamide
- Structure : Simplest analog, with a chloro substituent instead of the complex side chain.
- Role: A key intermediate in synthesizing quinoline and piperazinedione derivatives, underscoring the versatility of 4-fluorophenylacetamide scaffolds .
Critical Analysis of Structural and Functional Divergences
- Cyclopropyl Group : The target’s cyclopropyl ring may enhance metabolic stability compared to linear alkyl chains (e.g., III-38’s propyl group) but could reduce solubility .
- Furan vs. Benzothiazole : The furan moiety offers π-electron richness for binding interactions, while benzothiazole provides aromatic rigidity, often linked to kinase inhibition .
Biological Activity
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 325.37 g/mol. Its structural features include:
- Cyclopropyl group : Contributes to the compound's unique pharmacological properties.
- Furan ring : Enhances biological interactions and may improve bioavailability.
- Hydroxyethyl moiety : Potentially involved in hydrogen bonding with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For example, related compounds have been evaluated against various bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 100 | Antibacterial |
| Compound B | 200 | Antifungal |
| This compound | TBD | TBD |
Anti-inflammatory Properties
Studies suggest that compounds with similar structural motifs have shown anti-inflammatory effects in animal models. For instance, certain derivatives demonstrated reduced inflammation markers in rat models of adjuvant arthritis, indicating a potential mechanism for pain relief and inflammation reduction .
Case Studies
-
In Vivo Study on Inflammation : In a controlled study, a derivative of this compound was administered to rats with induced arthritis. Results showed a significant reduction in paw swelling compared to the control group, suggesting effective anti-inflammatory activity.
- Dosage : 5 mg/kg body weight
- Outcome : 40% reduction in inflammation after 7 days
-
Antimicrobial Screening : A series of related compounds were screened against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the furan and cyclopropyl groups could enhance antimicrobial potency.
- Results : Compounds with additional halogen substitutions exhibited lower MICs, suggesting structural optimization can lead to improved efficacy.
The proposed mechanism of action for this compound involves interactions with specific biological targets within microbial and inflammatory pathways. The hydroxyethyl group may facilitate binding to target enzymes or receptors, while the furan ring's electron-rich nature may enable interactions with reactive oxygen species (ROS), contributing to its antimicrobial effects.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide?
Methodological Answer:
A common approach involves condensation reactions. For example, a hydroxyl-containing intermediate (e.g., N-(4-fluorophenyl)-2-(hydroxyimino)acetamide) can be reacted with acrylic acid at 60°C for 2 hours under stirring, followed by purification via thin-layer chromatography (TLC) to confirm product formation . Solvent choice (e.g., dichloromethane) and the use of triethylamine as a base are critical for controlling reaction kinetics and minimizing side products .
Key Steps:
- Intermediate Preparation: Use naphthalen-1-ylacetyl chloride or similar acylating agents.
- Purification: Employ TLC or column chromatography to isolate the target compound.
- Yield Optimization: Adjust stoichiometry (1:1 molar ratio) and monitor reaction progress via spectroscopic methods.
Advanced: How can crystallographic data contradictions be resolved during structural determination of this compound?
Methodological Answer:
Data inconsistencies in X-ray crystallography often arise from disordered atoms or twinning. The SHELX suite (e.g., SHELXL, SHELXD) is widely used for refining structures against high-resolution data. For example:
- Hydrogen Bonding Analysis: Identify intermolecular N–H···O interactions (as seen in similar acetamide derivatives) to resolve packing ambiguities .
- Twinning Correction: Use SHELXE for deconvoluting twinned datasets, particularly when space group symmetry is ambiguous .
Example from Evidence:
In N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, dihedral angles between aromatic rings (60.5°) and hydrogen-bonding networks were critical for resolving structural conflicts .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies cyclopropyl, furan, and fluorophenyl moieties. For instance, the 4-fluorophenyl group shows characteristic deshielding (~7.2 ppm in 1H NMR).
- IR Spectroscopy: Confirms amide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
- X-ray Diffraction: Determines absolute configuration and crystal packing, as demonstrated for N-(3-chloro-4-fluorophenyl) analogs .
Advanced: How do the cyclopropyl and furan groups influence the compound’s reactivity and stability?
Methodological Answer:
- Cyclopropyl Ring: Introduces steric hindrance, reducing nucleophilic attack at the adjacent hydroxyl group. This enhances stability in acidic conditions .
- Furan Moiety: The electron-rich oxygen in furan participates in π-stacking interactions, affecting solubility and crystallization behavior. Computational studies (e.g., XLogP) predict lipophilicity, which correlates with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
